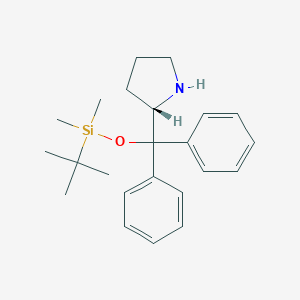

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine

描述

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine (CAS: 864466-71-7; molecular formula: C₂₃H₃₃NOSi; molecular weight: 367.60 g/mol) is a chiral pyrrolidine derivative featuring a diphenylmethyl group attached via a tert-butyldimethylsilyl (TBS) ether linkage . The (S)-configuration at the stereogenic center makes it valuable in asymmetric synthesis, particularly as a chiral auxiliary or ligand in enantioselective catalysis. Its bulky silyl ether moiety enhances steric shielding, stabilizing reactive intermediates in organic transformations .

属性

IUPAC Name |

tert-butyl-[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFSFDYMOMREQP-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864466-71-7 | |

| Record name | 864466-71-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chiral Starting Materials and Pyrrolidine Ring Formation

The synthesis typically begins with enantiomerically pure (S)-α,α-diphenylprolinol, a commercially available chiral precursor. The pyrrolidine ring is pre-formed in this precursor, eliminating the need for cyclization steps. This approach ensures retention of stereochemistry, as the (S)-configuration at the C2 position is established in the starting material. Alternatives involving de novo pyrrolidine synthesis are less common due to racemization risks during ring closure.

Silylation of the Hydroxyl Group

The critical step involves protecting the hydroxyl group of (S)-α,α-diphenylprolinol with a TBDMS moiety. This is achieved via reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dichloromethane or tetrahydrofuran (THF), using imidazole or pyridine as a base. The reaction proceeds under inert conditions (argon/nitrogen) at 0–25°C for 4–12 hours, yielding the silyl ether with >95% efficiency.

Key Reaction:

Side reactions, such as over-silylation or ether cleavage, are mitigated by stoichiometric control (1.1–1.3 eq TBDMSCl) and rigorous anhydrous conditions.

Industrial-Scale Production

Optimized Reaction Conditions

Industrial protocols use continuous flow reactors to enhance mixing and heat transfer during silylation. A representative process involves:

-

Reactants: (S)-α,α-diphenylprolinol (1.0 eq), TBDMSCl (1.2 eq), imidazole (1.5 eq)

-

Solvent: Anhydrous THF at 10°C

-

Residence Time: 30 minutes

Purification employs crystallization from hexane/ethyl acetate (9:1) instead of column chromatography, reducing costs.

Quality Control Metrics

-

Residual Solvents: <50 ppm (GC-MS)

-

Moisture Content: <0.1% (Karl Fischer titration)

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Silylation Agent | TBDMSCl (1.1 eq) | TBDMSCl (1.2 eq) |

| Base | Imidazole | Pyridine |

| Solvent | CH₂Cl₂ | THF |

| Reaction Time | 12 hours | 30 minutes (flow reactor) |

| Yield | 92–95% | 98% |

| Purification | Column chromatography | Crystallization |

Industrial methods prioritize throughput and cost-efficiency, whereas laboratory protocols focus on flexibility.

Case Studies and Recent Advancements

化学反应分析

Types of Reactions

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学研究应用

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and advanced materials.

作用机制

The mechanism of action of (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine involves its interaction with specific molecular targets. The TBS group provides steric protection, while the diphenylmethyl group can participate in various interactions, including π-π stacking and hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Silyl Ether Modifications

(a) tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate

- Structure : Incorporates a ketone-functionalized octylphenyl group and a tert-butoxycarbonyl (Boc) protecting group.

- Synthesis : Prepared via general procedure C (62% yield after column chromatography) .

- Key Differences :

(b) S-2-[Bis(3,5-bis(trifluoromethyl)phenyl)-(tert-butyldimethylsilyloxy)methyl]pyrrolidine (CAS: 913699-13-5)

- Structure : Features electron-withdrawing trifluoromethyl groups on the aryl rings.

- Properties : Higher molecular weight (639.59 g/mol) and enhanced lipophilicity due to fluorinated substituents .

- Applications : Used in asymmetric catalysis under harsh conditions, where electron-deficient aryl groups improve catalyst stability .

(c) (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine (CAS: 134756-75-5)

- Structure : Simplifies the target compound by replacing the diphenylmethyl group with a hydroxymethyl-TBS unit.

- Physical Data : Molecular weight 215.41 g/mol; 97% purity available commercially .

- Utility : Serves as a precursor for more complex derivatives, offering flexibility in functionalization .

Analogues with Diphenylmethyl Groups but No Silyl Ether

(a) (S)-(-)-2-(Diphenylmethyl)pyrrolidine (CAS: 119237-64-8)

Hybrid Structures with Alternative Protecting Groups

(a) tert-Butyl (2S)-2-({spiro[indole-3,3'-pyrrolidin]-1'-yl}carbonyl)pyrrolidine-1-carboxylate

- Structure : Combines a spirocyclic indole-pyrrolidine core with a Boc-protected pyrrolidine.

- Synthesis: Achieved 94% yield via hydrogenolysis; characterized by [α]D²⁶ = -31.6 (CHCl₃) .

Comparative Analysis Table

Key Research Findings

- Steric and Electronic Effects : The TBS group in the target compound enhances steric protection, critical for stabilizing reactive intermediates in cross-coupling reactions . In contrast, trifluoromethyl-substituted analogues (e.g., CAS 913699-13-5) improve electron-deficient character, favoring catalysis in polar media .

- Synthetic Flexibility : Compounds like (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine (CAS 134756-75-5) serve as modular building blocks, enabling rapid diversification via silyl ether cleavage and subsequent functionalization .

- Yield and Purity Challenges : The tert-butyl (S)-2-(4-octylphenyl) derivative achieved only 62% yield , underscoring the difficulty of introducing bulky alkyl chains compared to aryl groups.

生物活性

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features:

- A pyrrolidine ring that contributes to its chiral nature.

- A diphenylmethyl group which enhances its lipophilicity and potential interactions with biological targets.

- A tert-butyldimethylsilyl (TBS) protecting group that provides stability and facilitates further chemical modifications.

Synthesis Overview

The synthesis of this compound generally involves:

- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors.

- Introduction of the Diphenylmethyl Group : Typically via nucleophilic substitution reactions.

- Protection with TBS Group : Conducted using TBSCl in the presence of a base like imidazole to protect hydroxyl groups.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- The TBS group offers steric protection, which may influence enzyme interactions.

- The diphenylmethyl moiety can participate in π-π stacking and hydrophobic interactions, enhancing binding affinity to proteins or receptors.

Pharmacological Applications

Research indicates several potential applications:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, making it useful in studying enzyme mechanisms.

- Protein-Ligand Interactions : Its structure allows for exploration in binding studies, particularly in drug design.

- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential for further investigation in cancer therapy.

Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of structurally similar compounds on cancer cell lines. Results indicated that compounds with a diphenylmethyl group demonstrated significant inhibition of cell proliferation in ovarian and melanoma cells, suggesting a promising avenue for further research into this compound's anticancer properties .

Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of similar pyrrolidine derivatives with specific enzymes involved in metabolic pathways. The results indicated that these compounds could serve as competitive inhibitors, thus providing insights into their mechanism of action at the molecular level .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R)-2-(((tert-butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine | Enantiomer with reversed chirality | Potentially different enzyme interactions |

| 2-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine | Lacks diphenylmethyl group | Reduced lipophilicity and binding potential |

| 2-(((tert-butyldimethylsilyl)oxy)phenyl)pyrrolidine | Substituted with phenyl instead | Different pharmacological profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。